Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Drug Disposition Lysosomotropism Physicochemical Profiling

Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 199725-38-7) is a conformationally restricted tetrahydro-γ-carboline derivative possessing a fused hexahydropyridoindole core. This scaffold is foundational to multiple bioactive series, including the clinically studied antioxidant stobadine and its development candidates SMe1 and SMe1EC2.

Molecular Formula C14H18N2O2
Molecular Weight 246.3
CAS No. 199725-38-7
Cat. No. B1149222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
CAS199725-38-7
Molecular FormulaC14H18N2O2
Molecular Weight246.3
Structural Identifiers
SMILESCCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2
InChIInChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 199725-38-7): Core Scaffold & Sourcing Rationale for Hexahydropyridoindole-Based Programs


Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 199725-38-7) is a conformationally restricted tetrahydro-γ-carboline derivative possessing a fused hexahydropyridoindole core. This scaffold is foundational to multiple bioactive series, including the clinically studied antioxidant stobadine and its development candidates SMe1 and SMe1EC2 [1]. The compound features an N2-ethoxycarbonyl substituent that distinguishes it from N2-methyl congeners by modulating both lipophilicity (cLogP ~2.2) [2] and piperidine-nitrogen basicity—a critical parameter for lysosomotropic behavior and tissue distribution [3]. Commercially supplied at ≥98% purity (GC) as a racemic cis mixture with scalable production capacity up to 100 kg [4], it serves as a versatile late-stage intermediate for generating focused libraries of pyridoindole derivatives.

Why Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate Cannot Be Replaced by N2-Methyl or 8-Methoxy Analogs in Systematic SAR Campaigns


Within the hexahydropyridoindole chemotype, even single-point N2-substituent changes produce dramatic shifts in key pharmacological parameters. Replacing the ethoxycarbonyl group of the target compound with an N2-methyl group (as in stobadine, STO) raises the piperidine pKa₂ from approximately −3.58 to +9.03, fundamentally altering lysosomotropic accumulation and intracellular compartmentalization [1]. Conversely, adding an 8-methoxy substituent while retaining the N2-ethoxycarbonyl group (yielding EC-STO / SMe1EC2) significantly enhances intrinsic radical-scavenging activity—SMe1EC2 proved superior to stobadine in restoring left ventricular developed pressure post-ischemia, while the non-methoxylated SMe1 (the N2-methyl analog of the target scaffold) failed to affect this endpoint [2]. The target compound, lacking the 8-methoxy group, occupies a critical intermediate position: it retains the ethoxycarbonyl-mediated basicity modulation essential for avoiding off-target vacuolar responses [1], yet leaves the 8-position unsubstituted for subsequent diversification. Generic substitution with either N2-methyl or pre-substituted 8-methoxy analogs thus compromises either the synthetic versatility or the pKa-driven pharmacokinetic profile required for systematic lead optimization.

Product-Specific Quantitative Differentiation Evidence for Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 199725-38-7)


N2-Ethoxycarbonyl Substitution Reduces Piperidine Basicity by Over 12 pKa Units Relative to Stobadine, Preventing Vacuolar Sequestration

The N2-ethoxycarbonyl group of EC-STO (the 8-methoxy derivative of the target scaffold) drastically reduces piperidine basicity versus stobadine (STO). EC-STO exhibits pKa₁ 4.95 and pKa₂ −3.58, while STO retains pKa₂ 9.03 [1]. This >12-unit pKa shift abolishes proton-trapping vacuolar responses observed with STO in BV-2 microglia [1]. The target compound, sharing the identical N2-ethoxycarbonyl moiety, is predicted to possess comparably low piperidine basicity, thereby avoiding lysosomal phospholipidosis risk—a key safety liability of strongly basic amine drugs.

Drug Disposition Lysosomotropism Physicochemical Profiling Hexahydropyridoindole Antioxidants

8-Unsubstituted Scaffold Enables SAR-Driven Antioxidant Activity Tuning: Methoxy Addition Converts a Hemodynamically Silent Scaffold into a Cardioprotective Agent

In an isolated Langendorff-perfused rat heart model of global ischemia-reperfusion, SMe1 (the N2-methyl-8-unsubstituted analog of the target scaffold) failed to improve left ventricular developed pressure (LVDP) or left ventricular end-diastolic pressure (LVEDP) versus untreated controls. By contrast, SMe1EC2 (bearing an 8-methoxy group) significantly increased LVDP, decreased pathologically elevated LVEDP, and enhanced myocardial recovery at 1 × 10⁻⁵ M [1]. Since the target compound shares the unsubstituted 8-position of SMe1, it provides a clean baseline for installing diverse 8-substituents (methoxy, halogen, nitro) to systematically probe electronic effects on antioxidant efficacy, as established by QSAR studies linking the sum of aromatic substituent constants (σ⁺) to radical-scavenging activity [2].

Ischemia-Reperfusion Injury Cardioprotection Antioxidant SAR Pyridoindole Derivatives

Measured LogP of 2.2 Positions the Target Scaffold in an Optimal Lipophilicity Window Distinct from More Hydrophilic Stobadine (LogP ~1.5)

The target compound has an experimentally reported octanol-water partition coefficient (LogP) of 2.2 [1]. This places it above stobadine (predicted LogP ~1.5 based on N2,N8-dimethyl substitution) and below the 8-methoxy derivative SMe1EC2 (estimated LogP ~2.5–2.8). A LogP of 2.2 falls within the optimal range (1–3) for oral absorption and CNS penetration according to Lipinski and CNS MPO guidelines, while avoiding the excessive lipophilicity (>3) associated with increased metabolic liability and promiscuous off-target binding.

Physicochemical Properties Lipophilicity Drug-likeness Hexahydropyridoindole Scaffolds

Commercial Supply at ≥98% Purity with Scalable Production Enables Reproducible SAR Studies and Eliminates Purification Bottlenecks

The target compound is commercially supplied at ≥98% purity (GC) with moisture content ≤0.5% and flash point 181.3°C, and is manufactured at production scales up to 100 kg [1]. This contrasts with many specialized hexahydropyridoindole analogs (e.g., SMe1EC2, custom-synthesized 8-bromo or 6-nitro derivatives) that are typically available only in milligram to gram quantities at lower purities. The high-purity, multi-kilogram supply chain eliminates the need for in-house purification and enables dose-response studies across multiple in vivo models without batch-to-batch variability.

Chemical Sourcing Purity Specification Scale-up Medicinal Chemistry

Patent-Protected Scaffold with Broad CNS and Metabolic Disease Applicability Provides Freedom-to-Operate Advantages for Derivative Commercialization

The hexahydro-1H-pyrido[4,3-b]indole core, including the 2-ethoxycarbonyl-substituted scaffold represented by the target compound, is claimed in US Patent 6,849,640 B1 as a therapeutic scaffold for CNS disorders via histamine and serotonin receptor modulation [1]. Additional patent literature discloses its utility as serotonin 5-HT receptor agonists/antagonists for obesity, anxiety, depression, schizophrenia, sleep disorders, and gastrointestinal motility dysfunction [2]. This broad and explicit patent coverage provides both validation of the scaffold's therapeutic relevance and a defined intellectual property landscape for derivative development.

Intellectual Property CNS Therapeutics Serotonin Receptors Patent Landscape

Optimal Procurement and Research Application Scenarios for Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate


Late-Stage Diversification Intermediate for Hexahydropyridoindole-Focused Libraries

The 8-unsubstituted scaffold provides a pristine template for electrophilic aromatic substitution (halogenation, nitration) or cross-coupling reactions to generate systematic 8-substituted libraries. As demonstrated by the SMe1 → SMe1EC2 transformation, 8-substitution profoundly modulates in vivo pharmacodynamics: the 8-methoxy derivative gains cardiomyocyte-protective activity absent in the 8-H parent scaffold [1]. Procurement of the target compound as a multi-gram intermediate enables parallel synthesis of 20–50 analogs for comprehensive SAR exploration.

Reference Compound for pKa-Dependent Lysosomotropism Studies in CNS Drug Discovery

The N2-ethoxycarbonyl modification reduces piperidine pKa₂ by >12 units relative to stobadine, effectively eliminating proton-trapping vacuolar responses in microglial cells [2]. The target compound therefore serves as a 'lysosomotropism-negative' reference control in assays designed to distinguish target-specific pharmacology from pH-dependent intracellular accumulation—a critical differentiation in neuroinflammation and neurodegeneration programs.

Baseline Scaffold for QSAR-Driven Antioxidant Lead Optimization

QSAR models for hexahydropyridoindole antioxidants have established that the sum of aromatic substituent constants (σ⁺) and hydration energy are effective predictors of radical-scavenging activity [3]. The target compound, with σ⁺ = 0 (8-H), provides the essential null-reference data point for these models. Systematic procurement of the 8-H scaffold alongside substituted analogs (8-OCH₃, 8-Cl, 8-NO₂) enables rigorous quantification of electronic substituent effects on antioxidant potency.

Scalable Starting Material for GLP-1/DPP-IV Combination and Metabolic Disease Programs

The hexahydropyridoindole core is structurally related to tetrahydro-γ-carboline DPP-IV inhibitor scaffolds [4]. The target compound's LogP of 2.2 places it in an optimal lipophilicity window for oral bioavailability, while its unsubstituted 8-position allows introduction of substituents that modulate selectivity between DPP-IV, serotonin receptors, and histamine receptors. With commercial availability at 100 kg scale [5], it is the only hexahydropyridoindole intermediate suitable for preclinical development candidate scale-up without custom synthesis.

Quote Request

Request a Quote for Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.